2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the dihydropyrimidinone ring.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-dioxo-1,6-dihydropyrimidine: Similar structure but lacks the ethyl and fluorophenyl groups.
N-(3-Fluorophenyl)-2-(4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group and the fluorophenyl group in 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-FLUOROPHENYL)ACETAMIDE may confer unique chemical properties and biological activities compared to similar compounds. These structural differences could affect its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C20H18FN3O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H18FN3O2/c1-2-16-12-19(26)24(20(23-16)14-7-4-3-5-8-14)13-18(25)22-17-10-6-9-15(21)11-17/h3-12H,2,13H2,1H3,(H,22,25) |
InChI Key |
ASWMYWRPDYICGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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